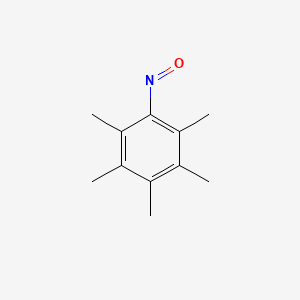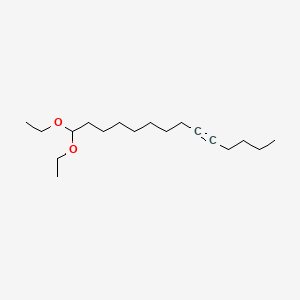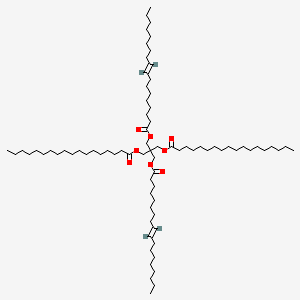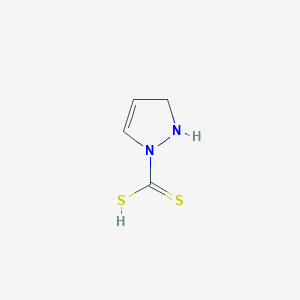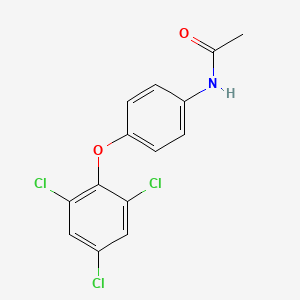![molecular formula C16H12Br2N2O B14473727 Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide CAS No. 65326-28-5](/img/structure/B14473727.png)
Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide is a chemical compound with the molecular formula C16H12Br2N2O It is known for its unique structure, which includes a phthalazinium core and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide typically involves the reaction of phthalazine with 4-bromobenzyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetonitrile. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cycloaddition Reactions: It can engage in cycloaddition reactions with dipolarophiles, forming new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride for redox reactions. Cycloaddition reactions often require specific catalysts and solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while cycloaddition reactions can produce complex ring structures.
Scientific Research Applications
Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group can engage in various binding interactions, while the phthalazinium core may participate in electron transfer processes. These interactions can modulate biochemical pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Phthalazinium, 2-[2-(4-chlorophenyl)-2-oxoethyl]-, chloride
- Phthalazinium, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, fluoride
- Phthalazinium, 2-[2-(4-methylphenyl)-2-oxoethyl]-, methylate
Uniqueness
Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its analogs with different substituents. This uniqueness makes it valuable for specific applications where bromine’s properties are advantageous .
Properties
CAS No. |
65326-28-5 |
|---|---|
Molecular Formula |
C16H12Br2N2O |
Molecular Weight |
408.09 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-phthalazin-2-ium-2-ylethanone;bromide |
InChI |
InChI=1S/C16H12BrN2O.BrH/c17-15-7-5-12(6-8-15)16(20)11-19-10-14-4-2-1-3-13(14)9-18-19;/h1-10H,11H2;1H/q+1;/p-1 |
InChI Key |
AMARIHNHACRKGH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C=[N+](N=CC2=C1)CC(=O)C3=CC=C(C=C3)Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


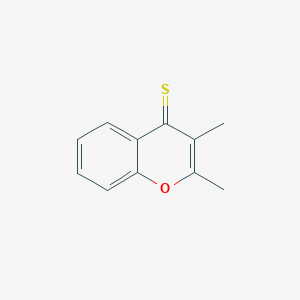
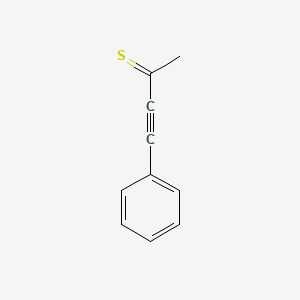
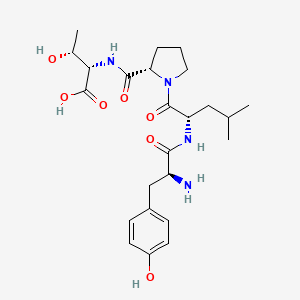
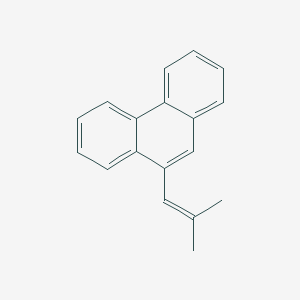

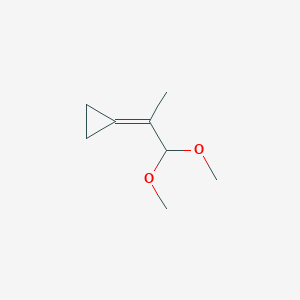
![10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate](/img/structure/B14473668.png)
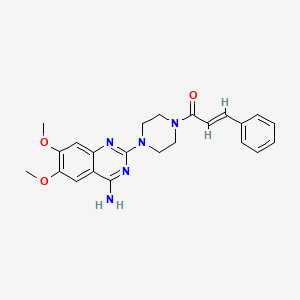
![(4-Nitrophenyl)(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)methanone](/img/structure/B14473684.png)
